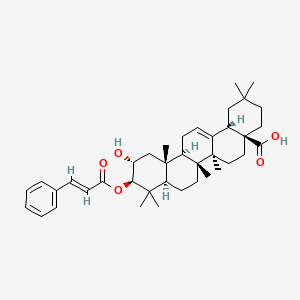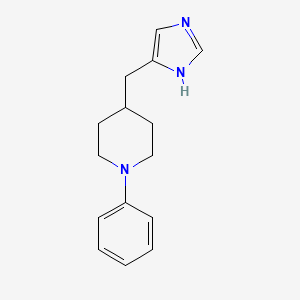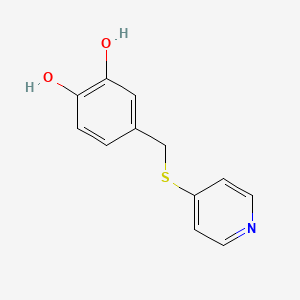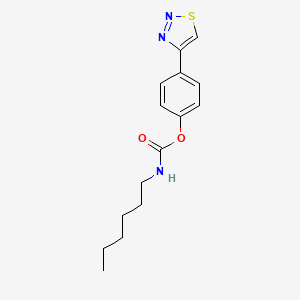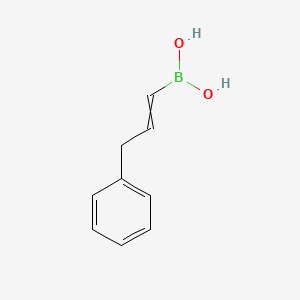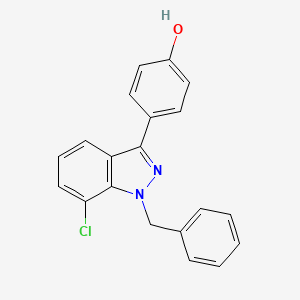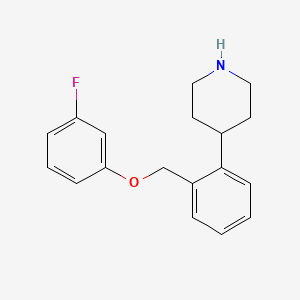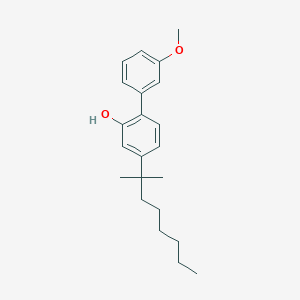
4-(1,1-Dimethyl-heptyl)-3''-methoxy-biphenyl-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol is a synthetic compound known for its significant biological activities. It is a derivative of resorcinol and is often studied for its potential therapeutic applications, particularly in the field of cannabinoid research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol typically involves the alkylation of resorcinol derivatives. One common method includes the reaction of 3-methoxyphenol with 1,1-dimethylheptyl bromide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB2 receptor . It modulates various signaling pathways involved in inflammation and neuroprotection. The exact molecular targets and pathways include the inhibition of adenylyl cyclase and the modulation of ion channels and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive component of cannabis with various therapeutic effects.
AM1710: A synthetic cannabinoid receptor agonist with similar structural features.
Uniqueness
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol is unique due to its specific structural modifications, which confer distinct biological activities. Unlike THC, it primarily targets the CB2 receptor, making it a potential candidate for therapeutic applications without psychoactive effects .
Propriétés
Formule moléculaire |
C22H30O2 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2/c1-5-6-7-8-14-22(2,3)18-12-13-20(21(23)16-18)17-10-9-11-19(15-17)24-4/h9-13,15-16,23H,5-8,14H2,1-4H3 |
Clé InChI |
XKFBIUKAHKJONV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



